![molecular formula C16H17N7O B2906614 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 2034506-72-2](/img/structure/B2906614.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
The triazole and pyrazine moieties present in the compound are known for their ability to bind with bacterial enzymes and receptors, potentially inhibiting bacterial growth. Research indicates that similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria . This compound could be synthesized and tested for its Minimum Inhibitory Concentrations (MICs) against various bacterial strains to explore its use as a novel antibacterial agent.
Antifungal Applications
Triazole derivatives, like the one , have been utilized in the development of antifungal drugs such as fluconazole and voriconazole . The compound’s structural similarity to these drugs suggests it could be investigated for its efficacy in treating fungal infections.
Anticancer Potential
Compounds with triazole and pyrazine structures have been explored for their anticancer properties. They can interfere with the replication of cancer cells or inhibit pathways that contribute to tumor growth. The compound could be a candidate for screening in various cancer cell lines to assess its cytotoxic effects .
Antiviral Research
The triazole ring is a common feature in several antiviral drugs. It can be hypothesized that this compound may exhibit antiviral activity, which can be explored through in vitro assays against different viruses to determine its potential as an antiviral agent .
Antidepressant and Anxiolytic Effects
Triazole derivatives have been associated with central nervous system activities, including antidepressant and anxiolytic effects . This compound could be of interest in the development of new therapies for mental health disorders.
Antiepileptic Applications
The structural features of this compound resemble those found in antiepileptic drugs like rufinamide. It could be investigated for its ability to modulate neuronal excitability and potentially serve as a treatment for epilepsy .
Anti-inflammatory Properties
Triazole compounds have demonstrated anti-inflammatory activities. This compound could be studied for its effect on inflammatory markers and its potential use in treating inflammatory diseases .
Antidiabetic Activity
Some triazole derivatives have shown promise in the management of diabetes by influencing blood glucose levels. The compound could be researched for its potential antidiabetic effects and its mechanism of action in glucose metabolism .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities
Mode of Action
Compounds with similar structures have been reported to intercalate dna . This means they can insert themselves between the base pairs of the DNA helix, disrupting normal cellular processes such as replication and transcription. This could potentially lead to cell death, explaining their antimicrobial and antiviral activities .
Biochemical Pathways
Based on its potential dna intercalating activity , it could affect various pathways involved in DNA replication, transcription, and repair. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells or microbes.
Pharmacokinetics
Compounds with similar structures have been reported to have good bioavailability and are well-absorbed . The presence of the piperazine moiety, which is found in many bioactive compounds, could enhance its absorption and distribution .
Result of Action
Based on its potential dna intercalating activity , it could lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes. This could potentially explain its antimicrobial and antiviral activities .
properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-12-19-20-15-14(18-6-7-23(12)15)21-8-10-22(11-9-21)16(24)13-4-2-3-5-17-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOCECZGJHGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

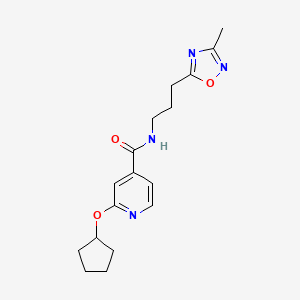
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2906532.png)
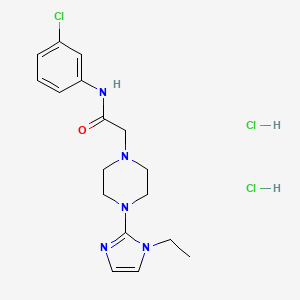



![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/no-structure.png)
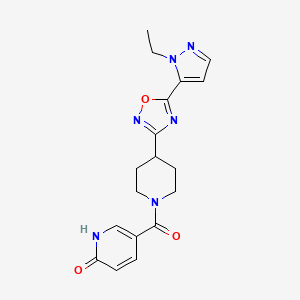
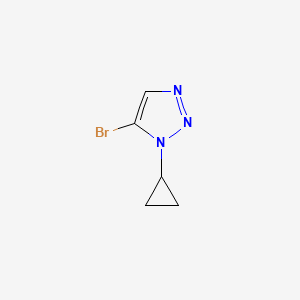
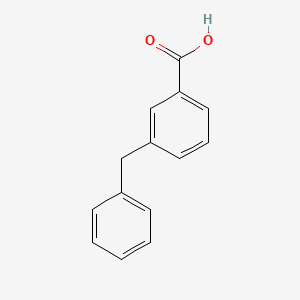
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2906548.png)
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2906551.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2906552.png)
